molecular formula C21H22N2O4 B11311838 N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11311838
M. Wt: 366.4 g/mol
InChI Key: TVDJHWWVFADBGA-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, a dimethylamino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of primary amines with aldehydes or ketones to form imines, followed by reduction to form secondary amines . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the combination of a chromene core with a dimethylamino and methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-23(2)17(14-8-10-15(26-3)11-9-14)13-22-21(25)20-12-18(24)16-6-4-5-7-19(16)27-20/h4-12,17H,13H2,1-3H3,(H,22,25)

InChI Key

TVDJHWWVFADBGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)OC

Origin of Product

United States

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